REACTION_CXSMILES
|
[CH:1]1([NH:4][CH2:5][CH2:6][OH:7])[CH2:3][CH2:2]1.C(N(CC)CC)C.[CH3:15][O:16][C:17]1[CH:22]=[C:21]([CH3:23])[C:20]([S:24](Cl)(=[O:26])=[O:25])=[C:19]([CH3:28])[CH:18]=1>ClCCl>[CH:1]1([N:4]([CH2:5][CH2:6][OH:7])[S:24]([C:20]2[C:21]([CH3:23])=[CH:22][C:17]([O:16][CH3:15])=[CH:18][C:19]=2[CH3:28])(=[O:26])=[O:25])[CH2:3][CH2:2]1
|
Name
|
|
Quantity
|
8 mmol
|
Type
|
reactant
|
Smiles
|
C1(CC1)NCCO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
7 mmol
|
Type
|
reactant
|
Smiles
|
COC1=CC(=C(C(=C1)C)S(=O)(=O)Cl)C
|
Name
|
|
Quantity
|
24 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
12 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at 25° C. for 90 min by which time the reaction
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After complete addition the reaction mixture
|
Type
|
WASH
|
Details
|
washed with water and finally with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
to obtain the pure product
|
Reaction Time |
90 min |
Name
|
|
Type
|
|
Smiles
|
C1(CC1)N(S(=O)(=O)C1=C(C=C(C=C1C)OC)C)CCO
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 20% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |